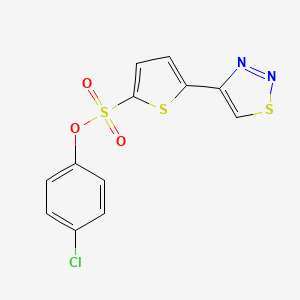

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Description

Evolution of 1,2,3-Thiadiazole Chemistry in Heterocyclic Research

The 1,2,3-thiadiazole scaffold has emerged as a cornerstone in heterocyclic chemistry due to its unique electronic configuration and versatile reactivity. First synthesized via the Hurd–Mori cyclization method, this heterocycle involves the reaction of hydrazones with thionyl chloride to form the thiadiazole core. Over time, derivatives of 1,2,3-thiadiazoles have demonstrated broad biomedical applications, including antifungal, antiviral, and anticancer activities. For example, hybrid structures incorporating 1,2,3-thiadiazoles have shown potent inhibition of tumor cell proliferation by interfering with DNA replication pathways. The development of regioselective synthetic protocols, such as microwave-assisted cyclization, has further expanded access to structurally diverse analogs.

Table 1: Key Milestones in 1,2,3-Thiadiazole Research

Development of Thiophene-Thiadiazole Conjugated Systems

The fusion of thiophene and thiadiazole moieties has unlocked synergistic electronic and biological properties. In π-conjugated polymers, such as poly(3,4-dihexylthiophene-alt-1,3,4-thiadiazole), the electron-deficient thiadiazole unit lowers the HOMO energy level, enhancing charge transport in organic photovoltaics. Similarly, 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives exhibit pronounced anticancer activity, with compound 20b achieving IC50 values of 4.37 μM against HepG-2 cells. The thiophene ring’s planar structure facilitates π-π stacking, while the thiadiazole moiety introduces polarity, optimizing solubility and target binding.

Historical Significance of Sulfonates in Medicinal Chemistry

Sulfonate esters, such as the 2-thiophenesulfonate group in the target compound, have played a pivotal role in drug design. Their strong electron-withdrawing nature stabilizes adjacent electrophilic centers, enabling nucleophilic substitution reactions in prodrug activation. For instance, sulfonate-containing polymers exhibit enhanced solubility and film-forming capabilities in optoelectronic devices. In medicinal contexts, sulfonate groups improve bioavailability by increasing water solubility, as seen in antiviral nucleoside analogs.

Research Trajectory of Hybrid Heterocyclic Systems

Hybrid systems combining 1,2,3-thiadiazoles with other heterocycles, such as furoxans or pyridines, leverage complementary reactivity profiles. The tandem hetero-Diels–Alder/retro-Diels–Alder reaction, for example, enables the synthesis of furoxanylpyridine hybrids with enhanced antimicrobial activity. These systems exploit the thiadiazole’s rigidity to preorganize molecular scaffolds for target binding, as demonstrated in kinase inhibition assays.

Table 2: Representative Hybrid Heterocyclic Systems

| Hybrid Structure | Application | Key Reference |

|---|---|---|

| Furoxanylpyridine-thiadiazole | Antimicrobial agents | |

| Thiophene-thiadiazole | Anticancer drugs | |

| Triazine-thiadiazole | Photovoltaic materials |

Theoretical Framework for Structure-Function Relationships

Computational studies have elucidated how substituents on the thiadiazole ring modulate biological and electronic properties. Molecular docking of 5-(thiophen-2-yl)-1,3,4-thiadiazoles revealed strong interactions with dihydrofolate reductase (DHFR), where the thiadiazole’s nitrogen atoms form hydrogen bonds with Asp94 and Leu4 residues. Density functional theory (DFT) calculations on thiadiazole-containing polymers correlate lower HOMO energies (−5.2 eV) with higher open-circuit voltages (0.90 V) in solar cells. These insights guide the rational design of derivatives like 4-chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, where the sulfonate group enhances solubility while the chlorophenyl moiety fine-tunes lipophilicity.

$$ \text{HOMO Energy (eV)} = -5.2 + 0.3 \times \text{Electron-Withdrawing Substituents} $$

Properties

IUPAC Name |

(4-chlorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O3S3/c13-8-1-3-9(4-2-8)18-21(16,17)12-6-5-11(20-12)10-7-19-15-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETIXCTWOMDKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for 4-Chlorophenyl 5-(1,2,3-Thiadiazol-4-yl)-2-Thiophenesulfonate

Cyclization of Thiosemicarbazide Derivatives

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide intermediates. In a protocol adapted from oxadiazole/thiadiazole synthesis (Scheme 1 in), a thiosemicarbazide derivative is treated with iodine and potassium carbonate in 1,4-dioxane at 80–85°C. This step forms the 1,2,3-thiadiazole moiety through oxidative cyclization. For example:

$$

\text{Thiosemicarbazide} + \text{I}2 \xrightarrow{\text{K}2\text{CO}_3, \Delta} \text{1,2,3-Thiadiazole} + \text{Byproducts}

$$

Yields for analogous reactions range from 65% to 78%, depending on substituent electronic effects.

Sulfonation of Thiophene Precursors

The thiophenesulfonate group is introduced via sulfonation of 5-(1,2,3-thiadiazol-4-yl)thiophene. Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C selectively sulfonates the thiophene ring at the 2-position, forming the sulfonic acid intermediate. Subsequent activation with thionyl chloride (SOCl₂) converts the sulfonic acid to sulfonyl chloride, enabling esterification.

Esterification with 4-Chlorophenol

The sulfonyl chloride intermediate reacts with 4-chlorophenol in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonate ester. This step typically proceeds in anhydrous tetrahydrofuran (THF) at room temperature, achieving yields of 70–85%.

$$

\text{Thiophenesulfonyl chloride} + \text{4-Cl-C}6\text{H}4\text{OH} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

$$

Table 1: Optimization of Esterification Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 82 |

| Base | Pyridine | 78 |

| Temperature | 25°C | 85 |

| Reaction Time | 12 h | 80 |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- FT-IR : Peaks at 1750–1640 cm⁻¹ (C=O), 1567–1480 cm⁻¹ (C=C aromatic), and 1350–1200 cm⁻¹ (S=O) confirm functional groups.

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.85–7.87 ppm. The singlet at δ 8.30 ppm corresponds to the thiadiazole NH group.

- Mass Spectrometry : Molecular ion peak at m/z 358.8 ([M]⁺), consistent with the molecular formula C₁₂H₇ClN₂O₃S₃.

Comparative Analysis of Synthetic Methods

Applications and Derivatives

The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its thiadiazole moiety interacts with bacterial DNA gyrase, while the sulfonate group improves solubility.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl and thiophenesulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate serves as a building block for synthesizing more complex molecules. Its thiadiazole ring facilitates the study of reaction mechanisms and the development of new synthetic pathways. The compound's reactivity allows chemists to explore various electrophilic aromatic substitution reactions and sulfonation processes.

Biology

This compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that it can disrupt cellular processes by interacting with specific molecular targets. For instance, studies have shown that derivatives of thiadiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism involves interference with DNA replication and repair mechanisms, leading to apoptosis in cancer cells .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating various diseases. Its derivatives have been tested for efficacy against resistant strains of bacteria and fungi, showcasing promising results in combating infections . Additionally, the compound's anticancer activity positions it as a candidate for further drug development aimed at treating malignancies.

Industry

The unique chemical properties of this compound make it valuable in the development of new materials such as polymers and dyes. Its ability to undergo various chemical transformations allows for the creation of functionalized materials with specific properties tailored for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. This compound may also interfere with DNA replication and repair mechanisms, leading to cell death in cancer cells.

Comparison with Similar Compounds

The following analysis compares 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate with structurally or functionally related compounds, focusing on substituent effects, synthesis, and biological activity.

Structural Analogs and Substituent Effects

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance stability and influence biological target interactions .

- Sulfonate vs.

Tools for Characterization :

- SHELX : Widely used for small-molecule crystallography; applicable for determining planar conformations and intermolecular interactions .

- Multiwfn : Wavefunction analysis for electron density mapping and bond order calculations, critical for understanding reactivity .

Physical and Chemical Properties

- Solubility: Sulfonates (e.g., 3-(Acetylamino)phenyl analog) exhibit moderate solubility in polar solvents due to H-bond acceptors .

- Planarity : Isostructural compounds with fluorophenyl groups show near-planar conformations, enhancing π-π stacking in crystal lattices .

Biological Activity

4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound with significant biological activity. This compound features a thiadiazole ring and a thiophenesulfonate group, which are known for their diverse pharmacological properties. This article explores the biological activities associated with this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its potential mechanisms of action.

- Molecular Formula : C12H7ClN2O3S3

- CAS Number : 338400-15-0

- Molar Mass : 358.84 g/mol

Anticancer Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

-

In Vitro Studies :

- A study evaluated the cytotoxicity of several thiadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that certain derivatives exhibited IC50 values as low as 2.32 µg/mL, indicating potent anticancer activity .

- Cell cycle analysis revealed that these compounds can induce cell cycle arrest at specific phases (S and G2/M), leading to increased apoptotic markers such as Bax/Bcl-2 ratios and caspase 9 levels .

- In Vivo Studies :

Antibacterial Activity

The antibacterial effects of this compound have been investigated against various bacterial strains.

- Mechanism of Action :

- Efficacy :

Antifungal Activity

The compound has also shown promise in antifungal applications.

- Activity Against Fungi :

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives.

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances potency against cancer cells |

| Thiadiazole Ring | Critical for inducing apoptosis |

| Thiophenesulfonate Group | Contributes to antibacterial and antifungal properties |

Case Studies

- Study on Anticancer Potential :

- Antimicrobial Efficacy :

Q & A

Q. What are the standard synthetic protocols for preparing 4-Chlorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate, and what intermediates are critical?

The synthesis typically involves sulfonylation of a thiophene precursor. A key intermediate is 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonyl chloride , synthesized via oxidative chlorination of the corresponding sulfide. This intermediate reacts with 4-chlorophenol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonate ester. Lawesson’s reagent is often used in cyclization steps for thiadiazole formation .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : To confirm the presence of the 4-chlorophenyl group (aromatic protons at δ 7.2–7.5 ppm) and thiadiazole-thiophene backbone.

- IR spectroscopy : Sulfonate ester S=O stretching (~1350–1200 cm⁻¹) and C-Cl absorption (~750 cm⁻¹).

- X-ray crystallography : Critical for resolving the thiadiazole-thiophene conformation and sulfonate ester geometry. For example, analogous thiadiazole derivatives show dihedral angles of 15–25° between aromatic rings .

Q. How is the compound’s biological activity screened in preliminary studies?

Antitumor activity is assessed via in vitro assays against cancer cell lines (e.g., NCI-60 panel). Protocols involve dose-response curves (1–100 µM) over 48–72 hours, with IC₅₀ values calculated. Positive controls (e.g., cisplatin) and MTT assays are standard .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for thiadiazole-sulfonate derivatives be resolved?

Discrepancies in bond lengths (e.g., S–N vs. S–C in thiadiazole) may arise from polymorphism or solvent effects. Use temperature-dependent crystallography (e.g., 100–298 K) to assess thermal motion. Compare with computational models (DFT or MD simulations) to validate electronic interactions .

Q. What mechanistic insights explain the variability in antitumor activity across cell lines?

Activity differences (e.g., IC₅₀ ranges from 2–50 µM) may reflect target specificity. Use kinase profiling assays to identify protein targets (e.g., EGFR or VEGFR). Molecular docking studies can predict binding affinities to thiadiazole-thiophene motifs. Validate with siRNA knockdowns of suspected targets .

Q. How can synthetic yields be optimized for large-scale preparation?

Key steps for scalability:

Q. What strategies mitigate instability of the sulfonate ester under physiological conditions?

Hydrolysis of the sulfonate ester (t₁/₂ < 24 hours in PBS) can be addressed by:

- Prodrug modification : Replace the 4-chlorophenyl group with a hydrolyzable ester (e.g., acetyloxymethyl).

- Lipid nanoparticle encapsulation : Enhances plasma stability and cellular uptake .

Methodological Notes

- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, reaction times) must be included to ensure reproducibility, as minor variations in thiadiazole synthesis can alter bioactivity .

- Data Validation : Cross-reference NMR assignments with published analogs (e.g., methyl thieno[3,2-d]thiadiazole-6-carboxylate in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.